ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted with an ethyl group at position 3, while the piperazine ring is modified with an ethyl carboxylate group at position 1. This structure combines the electron-deficient nature of the triazolopyrimidine system with the conformational flexibility of the piperazine ring, making it a promising scaffold for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-3-20-12-10(16-17-20)11(14-9-15-12)18-5-7-19(8-6-18)13(21)22-4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXRTSQSIVHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Structural and Functional Insights
Substituent Effects on Triazolopyrimidine Core: The 3-ethyl group in the target compound (vs. Electron-Withdrawing Groups: Derivatives like VAS2870 () incorporate a benzoxazolyl sulfide, which increases electron deficiency and may enhance binding to redox-active enzymes like NADPH oxidase .
This contrasts with the tert-butyl carbamate in , which offers steric protection and slower metabolic degradation .
Biological Activity Trends :
- Anticancer Activity : Compounds with sulfur-containing substituents (e.g., ethylthio in ) exhibit cytotoxicity against breast and lung cancer cells, likely due to ROS generation or DNA interaction .
- Enzyme Inhibition : VAS2870’s benzoxazolyl sulfide moiety enables selective NADPH oxidase inhibition, highlighting the impact of heterocyclic appendages on target specificity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution between a 7-chloro-triazolopyrimidine precursor and ethyl piperazine carboxylate .
- In contrast, glycosylated derivatives () require multi-step alkylation or glycosylation, complicating scalability .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The ethyl group at position 3 balances lipophilicity and steric effects, while the piperazine carboxylate may enhance solubility. This positions the compound as a versatile scaffold for further optimization.
- Metabolic Stability : Compared to tert-butyl carbamates (), the ethyl ester in the target compound may undergo faster hydrolysis, necessitating pharmacokinetic studies to assess bioavailability.
- Further assays (e.g., kinase inhibition, cytotoxicity) are recommended.
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